DBCO-C2-SulfoNHS ester
Description
Significance of Copper-Free Click Chemistry (SPAAC) in Advanced Bioconjugation
Click chemistry refers to a set of reactions that are rapid, selective, and high-yielding, making them ideal for joining molecular building blocks. pcbiochemres.com One of the most prominent click reactions is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, the requirement of a copper catalyst can be a significant drawback for applications involving living cells or organisms due to the metal's inherent cytotoxicity. wmocollege.ac.innih.gov
To overcome this limitation, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative. wmocollege.ac.innih.gov SPAAC utilizes a cyclooctyne (B158145), a ring-shaped alkyne that possesses significant ring strain (approximately 18 kcal/mol). nih.gov This inherent strain allows the cyclooctyne to react efficiently with an azide-containing molecule to form a stable triazole linkage without the need for a catalyst. pcbiochemres.comnih.gov
The key advantages of SPAAC for advanced bioconjugation include:
Biocompatibility : The absence of a copper catalyst eliminates concerns about cytotoxicity and oxidative damage, making SPAAC safe for use in sensitive biological systems, including live cells. wmocollege.ac.inaxispharm.com
Bioorthogonality : Both the strained alkyne and azide (B81097) functional groups are largely absent in natural biological systems. aatbio.compcbiochemres.comglenresearch.com This means they react selectively with each other without interfering with native biochemical processes, ensuring highly specific labeling. pcbiochemres.com
Versatility : SPAAC has been successfully applied in a wide array of fields, including the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, the modification of biomaterials for drug delivery systems, and the labeling of biomolecules for imaging and tracking studies. pcbiochemres.comwmocollege.ac.inaxispharm.com
While the reaction kinetics of SPAAC can sometimes be slower than its copper-catalyzed counterpart, its superior biocompatibility often makes it the preferred choice for in-vivo and cellular applications. axispharm.com
Role of DBCO-C2-SulfoNHS Ester as a Key Bioconjugation Reagent
This compound is a specifically designed reagent that facilitates the practical application of SPAAC. chemondis.combiocat.com It is a heterobifunctional linker, meaning it has two different reactive groups that allow it to connect two different molecules. axispharm.com
The structure and function of its key components are:
Dibenzocyclooctyne (DBCO) Group : This is the strained alkyne component. The DBCO moiety is highly reactive towards azide groups, enabling the rapid and specific copper-free click reaction to form a stable covalent bond. evitachem.combroadpharm.com
Sulfo-N-hydroxysuccinimide (Sulfo-NHS) Ester : This group reacts efficiently with primary amine groups (-NH2), such as those found on the side chains of lysine (B10760008) residues in proteins and antibodies. axispharm.comaatbio.comthermofisher.cn This reaction forms a stable amide bond. thermofisher.cncreative-biolabs.com
Sulfonate (Sulfo) Group : The presence of a sulfonate group dramatically increases the water solubility of the entire molecule. evitachem.comaxispharm.comsigmaaldrich.com This is a critical feature that allows conjugation reactions to be performed in aqueous buffers, which are the standard for most biological and protein-based experiments, avoiding the need for potentially denaturing organic solvents. axispharm.comaatbio.com
C2 Spacer : This refers to a two-carbon alkyl chain that links the DBCO and Sulfo-NHS ester moieties. axispharm.com
In practice, this compound acts as a molecular bridge. First, the Sulfo-NHS ester end of the reagent is reacted with a biomolecule containing primary amines, such as a protein or antibody. axispharm.comcreative-biolabs.com This step covalently attaches the DBCO group to the biomolecule. The newly DBCO-modified biomolecule can then be introduced to a second molecule that has been tagged with an azide group. The DBCO and azide groups subsequently react via SPAAC, resulting in a stable conjugation of the two molecules. evitachem.com This reagent is widely used for protein labeling, the synthesis of antibody-drug conjugates (ADCs), and the creation of PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.comevitachem.comaxispharm.combiocat.com
Data Tables
Table 1: Chemical Properties of DBCO-Sulfo-NHS Ester
| Property | Value | Source(s) |
|---|---|---|
| Synonyms | DBCO-sulfo-SE, DBCO-Sulfo-NHS Ester sodium salt | sigmaaldrich.comglenresearch.commedchemexpress.com |
| CAS Number | 1400191-52-7 | axispharm.combiosynth.com |
| Molecular Formula | C₂₅H₂₁N₂NaO₈S | sigmaaldrich.combiosynth.com |
| Molecular Weight | 532.50 g/mol | aatbio.comsigmaaldrich.combiosynth.com |
| Form | Solid | sigmaaldrich.com |
| Solubility | Water soluble | axispharm.comaatbio.comsigmaaldrich.com |
| Storage Temperature | -20°C | axispharm.comsigmaaldrich.com |
| Melting Point | 240-260 °C | sigmaaldrich.combiosynth.com |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| 1,3-dichloropropene |
| 4-Fluoro-2-(cyclohexyloxy)pyridine-5-boronic acid |
| Antibody-Drug Conjugates (ADCs) |
| Azide |
| BCN-PEG4-hydrazide |
| Bis(ethylcyclopentadienyl)manganese(II) |
| Bovine serum albumin (BSA) |
| Copper |
| Cyclooctyne |
| This compound |
| DBCO-dT-CE Phosphoramidite (B1245037) |
| DBCO-PEG1-Val-Cit-PABC-OH |
| DBCO-sulfo-NHS ester |
| Dibenzocyclooctyne (DBCO) |
| Duocarmycin |
| HyNic-PEG4-alkyne |
| Jacalin |
| Lysine |
| N-hydroxysuccinimide (NHS) |
| Potassium tert-butoxide |
| PROteolysis TArgeting Chimeras (PROTACs) |
| Sodium |
| Sulfo-N-hydroxysuccinimide (Sulfo-NHS) |
| Thalidomide |
| Thomsen-Friedenreich antigen |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O8S/c26-20(11-12-22(28)33-25-21(27)13-19(23(25)29)34(30,31)32)24-14-17-7-2-1-5-15(17)9-10-16-6-3-4-8-18(16)24/h1-8,19H,11-14H2,(H,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRUVQUSPDYTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Principles and Chemical Reactivity of Dbco C2 Sulfonhs Ester
N-Hydroxysuccinimide (NHS) Ester Reactivity with Primary Amines
N-Hydroxysuccinimide esters are widely employed reagents for the modification of biomolecules due to their selective reactivity towards primary aliphatic amines. glenresearch.com This reactivity is central to the function of DBCO-C2-SulfoNHS ester, allowing for the initial and crucial step of tethering the DBCO moiety to a target molecule.
Formation of Stable Amide Bonds
The fundamental reaction of an NHS ester with a primary amine involves the nucleophilic attack of the amine on the carbonyl carbon of the NHS ester. chempep.com This process leads to the formation of a tetrahedral intermediate, which subsequently collapses, eliminating the N-hydroxysuccinimide as a leaving group. glenresearch.com The result is the formation of a highly stable amide bond between the reagent and the amine-containing molecule. glenresearch.comnih.gov The reaction is typically conducted in aqueous buffers at a pH range of 7.2 to 9. chempep.comthermofisher.com The rate of this reaction is pH-dependent; at lower pH values, the amine groups are protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction. nih.govstallardediting.com
The inclusion of a sulfonate group on the N-hydroxysuccinimide ring, as in Sulfo-NHS esters, increases the water solubility of the reagent without altering the fundamental reaction chemistry. thermofisher.comaatbio.comvectorlabs.com This enhanced solubility is particularly advantageous when working with biological macromolecules in aqueous environments. aatbio.com
Specificity for Lysine (B10760008) Residues and N-Termini of Polypeptides
In the context of proteins and peptides, the primary targets for NHS ester reactivity are the ε-amino group of lysine residues and the α-amino group of the N-terminus. nih.govnih.govresearchgate.net Both of these functional groups are primary amines and are readily acylated by NHS esters. nih.govnih.gov The pKa of the α-amino group at the N-terminus is generally lower (around 8) than that of the ε-amino group of lysine (around 10). nih.gov This difference in basicity can be exploited to achieve a degree of selectivity. At a near-physiological pH, the N-terminal α-amine is more nucleophilic, making it a preferential site for modification. nih.gov However, achieving complete N-terminal selectivity over the numerous lysine residues in a typical protein can be challenging. nih.gov While NHS esters are primarily reactive towards primary amines, some side reactions with other nucleophilic amino acid side chains, such as serine, threonine, and tyrosine, have been reported, particularly at higher pH and with prolonged reaction times. researcher.liferesearchgate.net
Dibenzocyclooctyne (DBCO) Moiety in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The dibenzocyclooctyne (DBCO) group is a cornerstone of copper-free click chemistry, a class of bioorthogonal reactions that have revolutionized the study of biological systems. chempep.comwikipedia.org Its reactivity is harnessed in the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a powerful tool for specific and efficient molecular ligation. broadpharm.cominterchim.fr
Copper-Free Reaction Mechanism and Advantages
The SPAAC reaction is a [3+2] cycloaddition between a strained cyclooctyne (B158145), such as DBCO, and an azide (B81097). chempep.com The driving force for this reaction is the significant ring strain inherent in the eight-membered cyclooctyne ring, which is estimated to be around 18 kcal/mol. wikipedia.orgsigmaaldrich.com This strain is released upon the formation of a more stable, less strained triazole ring, thereby lowering the activation energy of the reaction and allowing it to proceed rapidly at physiological temperatures without the need for a catalyst. chempep.comsigmaaldrich.com
The primary advantage of this copper-free approach is its biocompatibility. chempep.cominterchim.fr Traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires a Cu(I) catalyst, which is cytotoxic and can be detrimental to living cells and organisms. wikipedia.orginterchim.fr By eliminating the need for this metal catalyst, SPAAC can be safely employed in live-cell imaging, in vivo labeling, and other applications within complex biological environments. chempep.comwikipedia.org The reaction is also highly efficient, often proceeding to near-quantitative yields. interchim.frinterchim.fr
Bioorthogonality and Selectivity in Complex Biological Environments
A key feature of the SPAAC reaction is its bioorthogonality. chempep.comresearchgate.net This means that the reacting functional groups, the cyclooctyne and the azide, are essentially inert to the vast array of other functional groups present in biological systems, such as amines, hydroxyls, and thiols. aatbio.comvectorlabs.com This high degree of selectivity ensures that the reaction occurs exclusively between the intended partners, minimizing off-target labeling and background noise. chempep.com The DBCO-azide reaction pair has demonstrated mutual orthogonality with other bioorthogonal reactions, such as the tetrazine-trans-cyclooctene ligation, enabling simultaneous, multi-target labeling experiments. nih.gov The steric properties of the cyclooctyne can also influence reactivity, allowing for further tuning of selectivity in certain applications. nih.govresearchgate.net
Reaction Kinetics and Efficiency Considerations
The kinetics of the SPAAC reaction are a critical factor in its utility. DBCO is one of the most reactive yet stable cyclooctynes available for this purpose. enamine.netlumiprobe.comlumiprobe.com The second-order rate constants for SPAAC reactions involving DBCO are favorable, with values around 0.1 M⁻¹ s⁻¹. rsc.org The reaction rate can be influenced by several factors, including the specific structure of the azide and the reaction conditions. For instance, the electron-donating or withdrawing nature of substituents on the azide can affect the reaction speed. rsc.orgresearchgate.net
The efficiency of the reaction is also dependent on factors such as pH, temperature, and the buffer system used. rsc.org Studies have shown that higher pH values generally lead to increased reaction rates. rsc.org The choice of buffer can also have a significant impact, with some buffers like HEPES demonstrating higher rate constants compared to others like PBS. rsc.org The inclusion of a polyethylene (B3416737) glycol (PEG) linker between the DBCO moiety and the biomolecule can also enhance reaction rates by improving accessibility and solubility. rsc.org
Interactive Data Table: Comparison of Cyclooctyne Reactivities in SPAAC
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (M⁻¹ s⁻¹) with Benzyl Azide | Notes |
| Dibenzocyclooctyne | DBCO/DIBAC | ~0.1 - 2.1 | One of the most common and reactive cyclooctynes. researchgate.netnih.govrsc.org |
| Bicyclononyne | BCN | Varies | Known for a good balance of reactivity and small size. researchgate.netenamine.net |
| Dibenzocyclooctynol | DIBO | Varies | A second-generation cyclooctyne with fast reaction rates. researchgate.netenamine.net |
| Biarylazacyclooctynone | BARAC | Higher than DBCO | Exhibits better kinetics but can be less stable. researchgate.net |
Interactive Data Table: Factors Influencing SPAAC Reaction Kinetics with DBCO
| Factor | Observation | Reference(s) |
| pH | Higher pH generally increases reaction rates (except in HEPES buffer). | rsc.org |
| Buffer Type | HEPES buffer showed higher rate constants compared to PBS. | rsc.org |
| Azide Structure | Electron-donating groups on the azide can increase reaction rates. | rsc.org |
| PEG Linker | Presence of a PEG linker can enhance reaction rates. | rsc.org |
Influence of the Sulfo Group on Reactivity and Application
The strategic incorporation of a sulfonate (-SO3-) group into the N-hydroxysuccinimide (NHS) ester ring of the this compound molecule profoundly influences its physicochemical properties and, consequently, its utility in bioconjugation. This modification is pivotal in tailoring the reagent for specific applications in aqueous environments and for targeted labeling of cell surface components.
Enhanced Water Solubility for Aqueous Bioconjugation
A significant advantage conferred by the sulfo group is the dramatically increased hydrophilicity of the this compound. evitachem.comaatbio.commedkoo.comnih.gov The dibenzocyclooctyne (DBCO) core is inherently hydrophobic, which can lead to challenges in solubility when working with biological macromolecules in aqueous buffers. chempep.com The presence of the negatively charged sulfonate group imparts substantial water solubility to the entire molecule. evitachem.com This enhanced solubility is critical for bioconjugation reactions, as it allows for the efficient labeling of proteins, antibodies, and other biomolecules directly in aqueous media without the need for organic co-solvents. medkoo.comvectorlabs.combroadpharm.comaxispharm.comvectorlabs.com
The ability to perform these reactions in 100% aqueous buffers is crucial for maintaining the native conformation and biological activity of sensitive proteins, which might otherwise be denatured or aggregated by the presence of organic solvents. evitachem.com This property makes this compound particularly well-suited for applications in chemical biology, where preserving the function of the target biomolecule is paramount. broadpharm.com The improved water solubility facilitates homogenous reaction conditions, leading to more efficient and reproducible conjugation outcomes. aatbio.commedkoo.comvectorlabs.combroadpharm.com
Interactive Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H21N2NaO8S | medkoo.comnih.gov |
| Molecular Weight | 532.5 g/mol | medkoo.comnih.gov |
| Water Solubility | High (>10 mg/mL) | evitachem.com |
| Solubility in Organic Solvents | Soluble in DMSO and DMF | evitachem.comchempep.com |
| Appearance | White to slightly grey crystalline solid | vectorlabs.com |
| Storage Conditions | -20°C, desiccated | evitachem.comvectorlabs.com |
Cell Membrane Impermeability for Surface-Specific Labeling
The introduction of the negatively charged sulfo group also renders the this compound effectively impermeant to the lipid bilayer of cell membranes. aatbio.com At physiological pH, the sulfonate group is ionized, creating a charged molecule that is unable to passively diffuse across the hydrophobic cell membrane. researchgate.net This characteristic is of paramount importance for applications requiring the specific labeling of cell surface proteins and other molecules.
By preventing the reagent from entering the intracellular space, researchers can ensure that only primary amines exposed on the outer surface of the cell are modified with the DBCO moiety. nih.gov This enables the targeted attachment of probes, drugs, or other molecules of interest exclusively to the cell exterior, which is a critical capability in fields such as cell biology, immunology, and targeted drug delivery. evitachem.comnih.gov The surface-specific labeling allows for the study of cell surface receptor interactions, the tracking of cell populations, and the development of targeted therapies without disrupting intracellular processes. nih.gov
Interactive Table: Research Findings on this compound Applications
| Application | Key Finding | Significance | Reference |
| Antibody Labeling | Efficient conjugation of antibodies in aqueous buffers with minimal protein precipitation. nih.gov | Enables the creation of antibody-drug conjugates and imaging agents while preserving antibody function. | evitachem.comnih.gov |
| Protein Modification | Successful labeling of various proteins containing primary amines for subsequent click chemistry reactions. vectorlabs.com | Provides a versatile tool for creating functional protein bioconjugates for a wide range of research applications. | aatbio.comvectorlabs.com |
| Cell Surface Engineering | Selective labeling of cell surface proteins without compromising cell viability. nih.gov | Allows for the targeted delivery of molecules to cells and the study of cell surface biology. | nih.gov |
| Oligonucleotide Conjugation | Post-synthesis modification of amine-functionalized oligonucleotides in aqueous solutions. glenresearch.com | Facilitates the development of nucleic acid-based diagnostics and therapeutics. | glenresearch.com |
Advanced Bioconjugation Methodologies Employing Dbco C2 Sulfonhs Ester
Protein and Antibody Labeling Strategies
DBCO-C2-SulfoNHS ester is a key reagent in bioconjugation, enabling the attachment of a dibenzocyclooctyne (DBCO) moiety to proteins and antibodies. This DBCO group can then participate in highly specific and efficient copper-free click chemistry reactions with azide-tagged molecules. The sulfated N-hydroxysuccinimide (NHS) ester component of the molecule facilitates its reaction with primary amines on the protein surface, while the sulfo- group enhances its water solubility, which is advantageous for reactions in aqueous buffers. encapsula.com
General Derivatization of Primary Amines
The most common strategy for labeling proteins and antibodies with this compound involves the derivatization of primary amines. nih.gov These primary amines are predominantly found on the side chains of lysine (B10760008) residues and the N-terminus of the polypeptide chains. nih.govchempep.com The NHS ester reacts with these nucleophilic amines under mild conditions to form a stable amide bond. chempep.com
The reaction is typically carried out in an amine-free buffer at a pH range of 7 to 9. nih.govvectorlabs.com Common buffers used include phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffer. vectorlabs.com Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester. vectorlabs.com The this compound is first dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the protein solution. vectorlabs.comlumiprobe.com
The efficiency of the labeling reaction is influenced by several factors, including the concentration of the protein and the molar excess of the this compound. For protein concentrations of 5 mg/mL or higher, a 10-fold molar excess of the reagent is often recommended. vectorlabs.com For more dilute protein solutions, a 20- to 50-fold molar excess may be necessary to achieve sufficient labeling. vectorlabs.com The reaction can be performed at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. vectorlabs.comlumiprobe.com Following the incubation period, any unreacted NHS ester is quenched by adding a solution containing primary amines, such as Tris buffer. vectorlabs.comlumiprobe.com Excess, unreacted reagent is then removed through methods like dialysis or desalting columns. vectorlabs.com
| Parameter | Recommended Condition |
| pH | 7.0 - 9.0 |
| Buffers | PBS, HEPES, Borate Buffer (Amine-Free) |
| Solvent for this compound | DMSO or DMF |
| Molar Excess (Protein > 5 mg/mL) | 10-fold |
| Molar Excess (Protein < 5 mg/mL) | 20- to 50-fold |
| Reaction Temperature | Room Temperature or 4°C |
| Reaction Time | 30-60 minutes (RT) or 2-12 hours (4°C) |
| Quenching Reagent | Tris Buffer |
Site-Specific Modification Approaches
While the general derivatization of primary amines is a straightforward method, it often results in a heterogeneous mixture of conjugates with a random distribution of DBCO moieties. cam.ac.ukmdpi.com This is because proteins and antibodies typically have multiple surface-exposed lysine residues. nih.gov For applications requiring a well-defined and uniform product, site-specific modification strategies are employed. cam.ac.uk
One approach to achieve site-specificity involves enzymatic methods. For instance, bacterial transglutaminase (BTG) can be used to modify specific glutamine residues on an antibody. mdpi.com This allows for the introduction of an azide-containing linker at a defined location. The azide-modified antibody can then be reacted with a DBCO-functionalized molecule. Alternatively, an enzymatic strategy can be used to directly incorporate DBCO moieties at specific sites. mdpi.com This enzymatic approach results in a homogeneous population of antibody conjugates with a precise drug-to-antibody ratio (DAR). mdpi.com
Another strategy for more controlled labeling involves targeting engineered cysteine residues. By introducing a cysteine residue at a specific location in the protein's amino acid sequence, a thiol group becomes available for selective modification with a maleimide-functionalized DBCO reagent. cam.ac.uk This method allows for precise control over the location and number of conjugated molecules.
Evaluation of Conjugation Efficiency
To determine the success of the conjugation reaction, it is essential to evaluate the degree of labeling (DOL), which is the average number of DBCO molecules conjugated to each protein or antibody molecule. This can be determined using spectrophotometry. nih.govthermofisher.com
The concentration of the protein in the conjugate solution is typically determined by measuring its absorbance at 280 nm. thermofisher.com The DBCO group has a characteristic absorbance maximum around 309 nm. nih.govthermofisher.com By measuring the absorbance at both wavelengths, the concentrations of the protein and the conjugated DBCO can be calculated using the Beer-Lambert law and their respective molar extinction coefficients. nih.govthermofisher.com A correction factor is often applied to the absorbance at 280 nm to account for the contribution of the DBCO moiety at this wavelength. nih.gov
The degree of labeling is then calculated as the molar ratio of DBCO to the protein. thermofisher.com For example, research has shown that for a particular antibody, a molar excess of 5 to 10 moles of DBCO per mole of antibody resulted in the highest conjugation yield in a subsequent click chemistry reaction. nih.gov Higher molar ratios led to protein and/or DBCO precipitation. nih.gov
Nucleic Acid Modification and Conjugation
This compound is also a valuable tool for the modification of nucleic acids, particularly oligonucleotides (DNA and RNA). The ability to introduce a DBCO group onto an oligonucleotide allows for its subsequent conjugation to other molecules, such as fluorescent dyes, quenchers, or proteins, via copper-free click chemistry. lumiprobe.com
Post-Synthesis Labeling of Amino-Modified Oligonucleotides (DNA/RNA)
A common method for labeling oligonucleotides with DBCO involves a post-synthesis approach. glenresearch.comglenresearch.com In this strategy, the oligonucleotide is first synthesized with a primary amine group at a specific position, typically at the 5' or 3' terminus, or internally via a modified nucleotide. sigmaaldrich.comresearchgate.net This amino-modified oligonucleotide is then reacted with this compound. glenresearch.comglenresearch.com
The reaction conditions are similar to those used for protein labeling. The amino-modified oligonucleotide is dissolved in a conjugation buffer, such as a sodium bicarbonate/carbonate buffer at pH 9. glenresearch.com The this compound, dissolved in DMSO or DMF, is then added to the oligonucleotide solution. glenresearch.com The reaction is allowed to proceed for a few hours at room temperature or overnight. glenresearch.com The elevated pH of the reaction buffer ensures that the primary amine is deprotonated and thus sufficiently nucleophilic to react with the NHS ester. lumiprobe.com At this pH, the reaction is highly selective for the aliphatic amino group over the exocyclic amines of the nucleobases. researchgate.netglenresearch.com
After the reaction is complete, the excess this compound and the NHS leaving group are removed by desalting, for example, using a reverse-phase cartridge or a gel-filtration column. glenresearch.com The resulting DBCO-labeled oligonucleotide can then be purified by high-performance liquid chromatography (HPLC).
| Parameter | Recommended Condition |
| pH | ~9.0 |
| Buffer | 1M Sodium Bicarbonate/Carbonate |
| Solvent for this compound | DMSO or DMF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2 hours to overnight |
| Purification | Desalting, HPLC |
Integration into Oligonucleotide Probes (e.g., DBCO-dT, DBCO-TEG)
An alternative to post-synthesis labeling is the direct incorporation of a DBCO moiety during automated solid-phase oligonucleotide synthesis. glenresearch.com This is achieved using specialized phosphoramidite (B1245037) building blocks that carry the DBCO group. mdpi.com
Two common examples of such reagents are DBCO-dT and 5'-DBCO-TEG phosphoramidite. glenresearch.comglenresearch.com DBCO-dT is a modified thymidine (B127349) phosphoramidite that allows for the insertion of a DBCO group at any internal position within the oligonucleotide sequence where a thymidine would normally occur. glenresearch.comglenresearch.com The DBCO moiety is attached to the 5-position of the thymine (B56734) base, projecting it into the major groove of the DNA duplex where it is accessible for subsequent click reactions without significantly disrupting hybridization. glenresearch.com However, it has been noted that DBCO-dT can be sensitive to the iodine-based oxidizer used during standard oligonucleotide synthesis, which may lead to cleavage of the DBCO group, particularly in the synthesis of long oligonucleotides. glenresearch.com
5'-DBCO-TEG phosphoramidite is used to introduce a DBCO group at the 5' terminus of the oligonucleotide. glenresearch.comlumiprobe.com This reagent contains a triethylene glycol (TEG) spacer between the DBCO group and the phosphoramidite. lumiprobe.com This spacer enhances the solubility of the otherwise hydrophobic DBCO moiety and provides steric separation from the oligonucleotide backbone, which can improve the efficiency of subsequent click reactions. lumiprobe.com Oligonucleotides modified with these phosphoramidites are stable to standard deprotection conditions with ammonium (B1175870) hydroxide. glenresearch.comlumiprobe.com Some reports indicate that DBCO-TEG and DBCO-dT have been discontinued (B1498344) by some suppliers due to instability during synthesis, with post-synthesis conjugation offered as an alternative. genelink.com
Peptide Conjugation Techniques
This compound is a key reagent for conjugating peptides that contain primary amines, such as the N-terminal amine or the epsilon-amine of lysine residues. chempep.combroadpharm.comaatbio.com This process involves a two-step bioconjugation strategy. chempep.com First, the Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester group of the molecule reacts with the amine on the peptide to form a stable, covalent amide bond. broadpharm.comvectorlabs.com This initial step effectively labels the peptide with the DBCO (dibenzocyclooctyne) moiety. broadpharm.com The second step is a highly specific and bioorthogonal copper-free click chemistry reaction, known as strain-promoted azide-alkyne cycloaddition (SPAAC). chempep.comaatbio.com In this step, the DBCO-labeled peptide reacts with a molecule containing an azide (B81097) group, forming a stable triazole linkage. aatbio.cominterchim.fraatbio.com This method allows for the precise attachment of peptides to other biomolecules, small molecules, or surfaces without the need for a cytotoxic copper catalyst. chempep.comaatbio.com
The general workflow for peptide conjugation begins with preparing the peptide in a suitable amine-free buffer. vectorlabs.com A solution of this compound, typically dissolved in an organic solvent like DMSO or DMF and then diluted in the reaction buffer, is added to the peptide solution. vectorlabs.comvectorlabs.com The reaction is incubated for a specific period, often 30 minutes at room temperature or 2 hours on ice. vectorlabs.comvectorlabs.com After the conjugation of the DBCO moiety is complete, any unreacted ester is quenched and removed through methods like desalting or dialysis. interchim.frvectorlabs.com The resulting DBCO-activated peptide is then ready for the subsequent copper-free click reaction with an azide-modified target. aatbio.comvectorlabs.com
Surface Functionalization and Immobilization
Modification of Aminosilane-Coated Surfaces
This compound is effectively used to functionalize surfaces that have been pre-treated with aminosilane (B1250345). Materials such as glass slides, nanoparticles, and biosensors can be coated with silanes that present primary amine groups on the surface. chempep.combroadpharm.com The Sulfo-NHS ester end of the this compound molecule reacts specifically and efficiently with these surface amine groups under neutral to slightly basic pH conditions. broadpharm.comvectorlabs.com This reaction forms a stable covalent amide bond, resulting in a surface densely functionalized with DBCO groups. vectorlabs.com
This DBCO-activated surface is then ready for the immobilization of various azide-tagged molecules, including proteins, peptides, and nucleic acids, via the copper-free click chemistry reaction. chempep.com This methodology is fundamental for the development of diagnostic assays, biosensors, and other bio-interfaces where the specific capture and detection of target molecules are required. chempep.com
Cell Surface Engineering and Labeling
The water-soluble nature of this compound makes it suitable for applications in aqueous environments, including cell surface engineering. aatbio.combroadpharm.com This technique allows for the labeling of cell surface proteins for imaging and analysis. chempep.com The process typically involves introducing azide groups onto the cell surface through metabolic labeling, where cells are cultured with an azide-modified sugar that is incorporated into cell surface glycans.
Once the cell surfaces are decorated with azide groups, they can be treated with this compound-modified molecules. However, a more common approach is to first label a protein or antibody of interest with this compound by reacting it with the primary amines on the protein. broadpharm.com This DBCO-labeled protein can then be used to target specific receptors or antigens on the cell surface. The subsequent copper-free click reaction between the DBCO-labeled protein and the azide-modified cell surface creates a stable covalent linkage, allowing for targeted cell labeling without disrupting cellular processes. chempep.com This bioorthogonal reaction proceeds efficiently under physiological conditions, making it a powerful tool for live-cell imaging and tracking. chempep.com
Biopolymer and Material Surface Patterning
The ability to functionalize surfaces with DBCO groups using this compound is instrumental in creating patterned surfaces for advanced materials and biomedical devices. chempep.com Techniques such as microcontact printing or photolithography can be used to create defined regions of aminosilane functionalization on a substrate. Subsequent reaction with this compound results in a surface with specific areas activated with DBCO moieties.
These patterned DBCO surfaces can then be used to immobilize azide-modified biopolymers or other molecules in a spatially controlled manner. chempep.com This allows for the creation of micropatterns of proteins, peptides, or nucleic acids on surfaces like glass slides or microfluidic devices. chempep.com Such patterned surfaces are crucial for applications in cell culture studies, high-throughput screening assays, and the development of sophisticated biosensors. chempep.com
Optimization of Reaction Conditions and Purification
Buffer Selection and pH Considerations
The success of conjugation reactions involving this compound is highly dependent on the proper selection of buffers and pH. The primary reaction involves the Sulfo-NHS ester, which is susceptible to hydrolysis in aqueous solutions, a competing reaction that renders the reagent inactive. vectorlabs.comvectorlabs.com
pH: The conjugation reaction with primary amines is favored at a near-neutral to slightly basic pH, typically in the range of 6.0 to 9.0. interchim.frvectorlabs.com The optimal range for acylation of proteins and peptides is generally between pH 7.0 and 9.0. interchim.frvectorlabs.com Higher pH levels can increase the rate of hydrolysis of the Sulfo-NHS ester, reducing the efficiency of the conjugation. chempep.com
Buffer Composition: It is critical to use non-amine-containing buffers, as primary amines in the buffer will compete with the target molecule for reaction with the Sulfo-NHS ester. vectorlabs.comvectorlabs.com Additionally, buffers containing sodium azide must be avoided, as the azide can react with the DBCO group. interchim.frvectorlabs.comvectorlabs.com
| Recommended Buffer | Typical Concentration | Optimal pH Range | Reference |
|---|---|---|---|
| Phosphate-Buffered Saline (PBS) | 20 mM Sodium Phosphate, 150 mM NaCl | 7.2 - 7.4 | vectorlabs.comvectorlabs.com |
| HEPES | 20 mM | 7.0 - 9.0 | interchim.frvectorlabs.com |
| Carbonate/Bicarbonate | 100 mM | 9.0 | vectorlabs.comglenresearch.com |
| Borate | 50 mM | 7.0 - 9.0 | interchim.frvectorlabs.com |
| Buffer/Reagent to Avoid | Reason for Avoidance | Reference |
|---|---|---|
| Tris | Contains primary amines that compete with the target molecule. | vectorlabs.comvectorlabs.com |
| Glycine | Contains primary amines that compete with the target molecule. | vectorlabs.comvectorlabs.com |
| Buffers containing Sodium Azide | Azide reacts with the DBCO moiety. | interchim.frvectorlabs.comvectorlabs.com |
| Buffers with sulfhydryl-containing components (DTT, TCEP) | Can reduce the azide on the binding partner. | interchim.fr |
For optimal results, the this compound should be dissolved in a dry, water-miscible organic solvent like DMSO or DMF immediately before use and then added to the aqueous reaction buffer containing the target molecule. vectorlabs.comvectorlabs.com
Temperature and Concentration Effects on Conjugation
The efficiency of the bioconjugation reaction involving this compound is significantly influenced by both temperature and the concentration of the reactants. Optimal conditions are crucial for achieving a high yield of the desired conjugate while minimizing side reactions, such as the hydrolysis of the NHS ester.
Temperature: The reaction between the this compound and a primary amine-containing biomolecule can be performed over a range of temperatures. Commonly, reactions are conducted at room temperature (approximately 20-25°C) or at 4°C (on ice). vectorlabs.comresearchgate.net Incubating the reaction at room temperature typically allows for shorter reaction times, often ranging from 30 to 60 minutes. researchgate.netlumiprobe.com In contrast, performing the conjugation at 4°C can help to preserve the stability of sensitive biomolecules but necessitates a longer incubation period, potentially several hours to overnight, to ensure efficient conjugation. vectorlabs.comresearchgate.net The subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) reaction between the DBCO-labeled molecule and an azide-containing partner is also more efficient at higher temperatures (e.g., up to 37°C), with typical reaction times of less than 4 hours. vectorlabs.com
Concentration: The concentration of both the this compound and the target biomolecule plays a critical role in the reaction kinetics. vectorlabs.com Higher concentrations of the reactants favor the desired acylation reaction over the competing hydrolysis of the NHS ester. vectorlabs.com For protein labeling, if the protein concentration is 5 mg/mL or higher, a 10-fold molar excess of the DBCO-NHS reagent is often recommended. vectorlabs.com For more dilute protein solutions (less than 5 mg/mL), a higher molar excess, ranging from 20- to 50-fold, is advised to drive the reaction to completion. vectorlabs.com Similarly, in antibody conjugation protocols, a 20 to 30-fold molar excess of the DBCO-NHS ester is frequently used with an antibody concentration of about 1 mg/mL. lumiprobe.com The final concentration of the DBCO-NHS ester in the reaction mixture is typically in the range of 0.5-2 mM. vectorlabs.com
Table 1: Effect of Temperature on DBCO-NHS Ester Conjugation
| Parameter | Room Temperature (20-25°C) | 4°C (on ice) |
|---|---|---|
| Typical Incubation Time | 30 - 60 minutes | 2 - 12 hours (or overnight) |
| Biomolecule Stability | May be less suitable for highly sensitive molecules | Generally better for preserving biomolecule integrity |
| Reaction Efficiency | Higher reaction rate | Slower reaction rate, requiring longer incubation |
Table 2: Recommended Molar Excess of DBCO-NHS Ester Based on Protein Concentration
| Protein Concentration | Recommended Molar Excess of DBCO-NHS Ester |
|---|---|
| ≤ 5 mg/mL | 10-fold |
| < 5 mg/mL | 20 to 50-fold |
Solvent Compatibility (Aqueous vs. Organic)
The solubility characteristics of this compound are a key feature that dictates its use in bioconjugation. The presence of the sulfonate (–SO3) group on the N-hydroxysuccinimide ring significantly increases its water solubility compared to its non-sulfonated counterparts. evitachem.comresearchgate.net This allows for conjugation reactions to be performed in entirely aqueous buffers, which is crucial for maintaining the native conformation and biological activity of many proteins and other macromolecules. evitachem.com
Despite its water solubility, stock solutions of this compound are typically prepared in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). vectorlabs.comlumiprobe.com This is because the NHS ester moiety is susceptible to hydrolysis in aqueous environments. vectorlabs.com Preparing a concentrated stock solution in an anhydrous organic solvent and then adding a small volume to the aqueous reaction buffer minimizes the premature degradation of the reagent. vectorlabs.com
The final reaction mixture is therefore often a combination of an aqueous buffer with a small percentage of organic solvent (e.g., up to 20% DMSO). lumiprobe.com It is important to use non-amine-containing buffers to avoid competition with the target molecule. vectorlabs.com Suitable aqueous buffers include phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate buffers, typically at a pH range of 7 to 9. vectorlabs.com The reaction of the NHS ester with primary amines is most efficient at a pH between 7.2 and 8.5. thermofisher.com
Table 3: Solvent Compatibility of this compound
| Solvent Type | Role in Conjugation | Examples | Key Considerations |
|---|---|---|---|
| Aqueous Buffers | Primary reaction medium for biomolecules | PBS, HEPES, Borate Buffer, Carbonate/Bicarbonate Buffer | Must be free of primary amines (e.g., Tris, glycine). Optimal pH range is 7-9. |
| Organic Solvents | Preparation of concentrated stock solutions | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Solvents should be anhydrous to prevent premature hydrolysis of the NHS ester. |
Quenching Strategies
After the conjugation reaction has proceeded for the desired amount of time, it is often necessary to stop, or "quench," the reaction. Quenching deactivates any remaining unreacted this compound, preventing further modification of the biomolecule or reaction with other components in subsequent steps.
The most common quenching strategy involves the addition of a small molecule containing a primary amine. thermofisher.com These quenching reagents have a high concentration of primary amines that rapidly react with the excess NHS esters, effectively consuming them. researchgate.net Commonly used quenching agents include:
Tris (tris(hydroxymethyl)aminomethane): Often added to a final concentration of 50-100 mM. vectorlabs.comlumiprobe.com
Glycine: Another primary amine-containing molecule frequently used for quenching. researchgate.netthermofisher.com
Hydroxylamine: This can also be used to quench the reaction and results in the conversion of the original carboxyl groups to a hydroxamic acid. thermofisher.com
Ethanolamine: An alternative quenching reagent. thermofisher.com
The quenching reaction is typically allowed to proceed for a short period, for instance, 5 to 15 minutes at room temperature or on ice. vectorlabs.comresearchgate.net An alternative to adding an amine-containing quencher is to promote the hydrolysis of the NHS ester by raising the pH of the reaction mixture to above 8.6. researchgate.netthermofisher.com At this pH, the half-life of the NHS ester is significantly reduced to about 10 minutes, leading to its rapid inactivation. researchgate.netthermofisher.com
Table 4: Common Quenching Reagents for this compound Reactions
| Quenching Reagent | Typical Final Concentration | Mechanism of Action |
|---|---|---|
| Tris | 50-100 mM | Primary amine reacts with and inactivates excess NHS ester. |
| Glycine | Varies | Primary amine reacts with and inactivates excess NHS ester. |
| Hydroxylamine | ~10 mM | Reacts with NHS ester, converting carboxyl groups to hydroxamic acid. |
| Ethanolamine | Varies | Primary amine reacts with and inactivates excess NHS ester. |
Post-Reaction Purification Methodologies (e.g., Desalting, Dialysis, Spin Columns)
Following the conjugation and quenching steps, it is essential to purify the newly formed DBCO-labeled biomolecule. Purification removes excess, unreacted this compound, the quenching reagent, and reaction byproducts like N-hydroxysulfosuccinimide. researchgate.net Failure to remove these components can interfere with downstream applications. lumiprobe.com Several methodologies are commonly employed for this purpose, chosen based on the properties of the biomolecule and the scale of the reaction.
Desalting Columns (Size-Exclusion Chromatography): This is a rapid and common method for separating the larger, labeled biomolecule from smaller, low-molecular-weight contaminants. thermofisher.com The sample is passed through a column packed with a porous resin. thermofisher.com The larger conjugate molecules are excluded from the pores and elute quickly, while the smaller molecules enter the pores and are retarded, thus being separated. thermofisher.com Commercially available spin desalting columns, such as Zeba™ Spin Desalting Columns, are frequently used for this purpose. researchgate.net
Dialysis: This technique involves placing the reaction mixture in a cassette or tubing made of a semi-permeable membrane with a specific molecular weight cut-off (MWCO). thermofisher.com This is then placed in a large volume of buffer. thermofisher.com The small, unwanted molecules diffuse across the membrane into the buffer, while the larger conjugate is retained. thermofisher.com Dialysis is thorough but generally more time-consuming than desalting columns. nih.gov
Spin Columns (Ultrafiltration): Centrifugal filter units with membranes of a defined MWCO can also be used for purification and concentration of the sample. lumiprobe.com The sample is placed in the filter unit and centrifuged. The buffer and small molecules pass through the membrane, while the larger conjugate is retained and concentrated on the membrane surface. lumiprobe.com This process can be repeated with fresh buffer to achieve buffer exchange and further purification. lumiprobe.com
Table 5: Comparison of Post-Reaction Purification Methodologies
| Methodology | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Desalting Columns | Size-Exclusion Chromatography | Fast, efficient removal of small molecules | Potential for sample dilution |
| Dialysis | Diffusion across a semi-permeable membrane | Thorough purification, high sample recovery | Time-consuming (hours to days) |
| Spin Columns (Ultrafiltration) | Centrifugal filtration through a semi-permeable membrane | Combines purification, concentration, and buffer exchange | Potential for membrane fouling or sample loss |
Research Applications of Dbco C2 Sulfonhs Ester in Chemical Biology and Biomedical Sciences
Development of Targeted Delivery Systems
The unique properties of DBCO-C2-SulfoNHS ester have been leveraged to create sophisticated targeted delivery systems, including antibody-drug conjugates, functionalized extracellular vesicles, and modified nanoparticles. These systems are designed to deliver therapeutic or imaging agents specifically to target cells or tissues, thereby enhancing efficacy and minimizing off-target effects.
Antibody-Drug Conjugate (ADC) Research Platforms
This compound plays a significant role in the construction of antibody-drug conjugates (ADCs), which are a class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells. evitachem.com In this context, the Sulfo-NHS ester end of the molecule is used to attach the linker to the monoclonal antibody, while the DBCO group provides a handle for the subsequent attachment of an azide-modified drug payload via copper-free click chemistry.
The linker component of an ADC is critical to its success, and this compound can be incorporated into both non-cleavable and cleavable linker designs. medchemexpress.com In a non-cleavable linker strategy, the entire ADC complex must be internalized and the antibody degraded to release the drug. Conversely, cleavable linkers are designed to release the drug payload in response to specific conditions within the target cell or the tumor microenvironment.
| Linker Component | Function in ADC | Relevant Chemistry |
| This compound | Connects linker to antibody | Sulfo-NHS ester reacts with antibody lysines; DBCO reacts with azide (B81097) on the payload-linker construct. |
| Cleavable Moiety (e.g., Disulfide) | Enables payload release | Cleaved in the reducing intracellular environment. |
| Peptide Sequence | Enables payload release | Cleaved by specific proteases (e.g., cathepsins) in the lysosome. |
Extracellular Vesicle (EV) Functionalization for Targeted Delivery
Extracellular vesicles (EVs) are naturally occurring nanoparticles that play a role in intercellular communication. Their inherent biocompatibility and ability to cross biological barriers make them attractive vehicles for drug delivery. This compound is utilized to functionalize the surface of EVs, thereby enhancing their therapeutic potential.
The surface of EVs can be chemically modified using this compound to introduce DBCO moieties. This is achieved by reacting the Sulfo-NHS ester with the primary amines of proteins present on the EV membrane. These DBCO-functionalized EVs can then be conjugated with azide-modified molecules of interest through a bioorthogonal SPAAC reaction. This method has been successfully employed to attach various cargos, including therapeutic molecules and imaging agents, to the surface of EVs. For example, researchers have used DBCO-Sulfo-NHS to synthesize DBCO-modified CpG, a Toll-like receptor 9 (TLR9) agonist, which was then conjugated to azide-labeled EVs to enhance their immunomodulatory properties. nih.gov
| Targeting Moiety | Target | Therapeutic Goal | Reference |
| SDF-1 and DA7R | Neural Stem Cells | Recruitment to injured site | nih.gov |
| Alendronate | Bone | Enhanced osteogenesis | nih.gov |
Nanoparticle Modification for Targeted Delivery
Similar to EVs, synthetic nanoparticles are widely explored as drug delivery platforms. The functionalization of these nanoparticles is crucial for their in vivo performance, including circulation time, biodistribution, and target cell uptake. nih.gov this compound is a valuable reagent for the surface modification of various types of nanoparticles.
The process typically involves reacting the Sulfo-NHS ester with amine groups present on the nanoparticle surface, thereby introducing DBCO functionalities. These DBCO-modified nanoparticles can then be conjugated with azide-containing molecules, such as targeting ligands, imaging agents, or therapeutic payloads, via copper-free click chemistry. For instance, a similar linker, DBCO-PEG4-NHS ester, has been used to react with the surface lysine (B10760008) residues of virus-based nanoparticles (VNPs) to enable the subsequent attachment of azide-modified antibodies. nih.gov This strategy allows for the precise control over the surface chemistry of the nanoparticles, leading to the development of multifunctional nanocarriers for targeted delivery in various biomedical applications. nih.gov
Elucidation of Biological Processes and Interactions
Studying Biomolecular Interactions in Aqueous Environments
A significant advantage of this compound is its enhanced water solubility, conferred by the sulfonate (–SO₃⁻) group on the N-hydroxysuccinimide (NHS) ester ring. acs.orgnih.govbroadpharm.com This property makes it an ideal reagent for bioconjugation reactions performed in entirely aqueous buffers, which are crucial for maintaining the native structure and function of most biological macromolecules. acs.orgnih.govalphathera.com The reagent facilitates the efficient labeling of proteins, antibodies, and other molecules containing primary amines (such as the side chain of lysine) under physiological conditions. broadpharm.comalphathera.com
The process involves a two-step approach. First, the amine-reactive sulfo-NHS ester group reacts with a primary amine on a biomolecule to form a stable covalent amide bond, thereby attaching the DBCO handle. alphathera.com This DBCO-functionalized biomolecule can then be reacted with a second molecule that has been tagged with an azide group. interchim.fr This subsequent reaction, a strain-promoted alkyne-azide cycloaddition (SPAAC), is bioorthogonal and proceeds efficiently in aqueous media without the need for cytotoxic copper catalysts. nih.govinterchim.fr This methodology is widely used to study protein-protein interactions, protein-oligonucleotide conjugation, and the functionalization of surfaces for creating biosensors and other diagnostic tools. interchim.frlicorbio.com For instance, a DBCO-PEG₅-NHS ester, a related compound, has been used to conjugate Protein A to prepare affinity membranes for antibody purification, demonstrating the utility of this chemistry in creating functional biomaterials in aqueous environments. researchgate.net
Live Cell Imaging Studies
This compound serves as a critical tool for preparing biomolecules for live-cell imaging experiments. The general strategy for labeling cell surface proteins involves the use of NHS esters to covalently attach probes to the exposed amine groups of membrane proteins. researchgate.net The water-solubility of the "sulfo" variant is particularly advantageous for these applications, as it allows the labeling reaction to occur in physiological buffers, preserving cell viability.
A powerful imaging strategy combines metabolic labeling with bioorthogonal chemistry. In this approach, cells are cultured with an unnatural sugar, such as an N-azidoacetylmannosamine derivative (Ac₄ManNAz), which is metabolized and presented on the cell surface as an azide-tagged sialic acid. nih.govresearchgate.net While the final imaging step often uses a DBCO-fluorophore conjugate to react with these surface azides, this compound is essential in the preceding step: creating targeted imaging agents. nih.gov For example, an antibody or a specific protein ligand can first be labeled with the DBCO moiety using this compound. This DBCO-functionalized protein can then be introduced to the azide-labeled live cells, where it will specifically bind to its target and become covalently attached via the click reaction. researchgate.net This allows for precise, targeted imaging and tracking of specific cells or cell-surface proteins in vivo without the interference from phagocytosis that can plague other labeling methods. nih.govresearchgate.net
Genomic Modification Mapping (e.g., 5-hydroxymethylcytosine (B124674) via Tether-Directed Sequencing)
This compound is a key reagent in a bisulfite-free, single-nucleotide resolution method for mapping the epigenetic marker 5-hydroxymethylcytosine (5hmC), known as 5hmC-specific tethered oligonucleotide–primed sequencing (hmTOP-seq). This technique allows for the precise identification of 5hmC sites in the genome, which play roles in embryogenesis, neurological processes, and cancer.
The hmTOP-seq workflow leverages the specific reactivity of the this compound. An amine-modified DNA oligonucleotide is first reacted with an excess of this compound. This reaction conjugates the DBCO group to the oligonucleotide, creating a DBCO-containing tether. Separately, genomic DNA is enzymatically glucosylated, converting 5hmC residues into glucosyl-5hmC (g-5hmC), and then an azide group is attached to the glucose. The DBCO-tethered oligonucleotide is then covalently attached to the azide-modified 5hmC sites in the genome via the copper-free click reaction. This tethered oligonucleotide then acts as a primer for a DNA polymerase, enabling direct sequencing from the site of the modification. This method provides a cost-effective and precise tool for creating high-resolution maps of 5hmC, aiding in the characterization of its biological functions.
| Step | Description | Role of DBCO Chemistry |
|---|---|---|
| 1 | Genomic DNA is fragmented and enzymatically modified to introduce azide groups at 5hmC sites. | Prepares the genomic DNA for tethering. |
| 2 | An amine-modified oligonucleotide is reacted with this compound. | Creates the DBCO-functionalized tether oligonucleotide. |
| 3 | The DBCO-tether is ligated to the azide-modified genomic DNA via a copper-free click reaction. | Covalently attaches the primer to the specific site of epigenetic modification. |
| 4 | The tethered oligonucleotide primes a DNA polymerase for strand extension. | Initiates the sequencing readout directly from the 5hmC site. |
| 5 | The resulting DNA is amplified and subjected to next-generation sequencing. | Generates the data for genomic mapping. |
Investigations into Antigen-Specific Immune Responses
The ability to precisely construct complex biomaterials is essential for developing advanced vaccines and immunotherapies. This compound and related DBCO reagents are instrumental in these efforts, particularly in the surface decoration of nanocarriers to elicit antigen-specific immune responses. acs.orgflinders.edu.au
In one notable study, biodegradable polycarbonate nanogels were developed as a delivery system for both immune-stimulating adjuvants and peptide antigens. acs.orgflinders.edu.au The nanogels were synthesized to have azide groups exposed on their surface. flinders.edu.au Separately, peptide antigens—specifically, CD4⁺-specific peptide sequences from the model protein ovalbumin—were functionalized with DBCO moieties. acs.orgflinders.edu.au This functionalization is achieved by reacting an amine or other suitable group on the peptide with a DBCO-NHS ester.
The DBCO-functionalized peptides were then conjugated to the surface of the azide-bearing nanogels using the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. flinders.edu.au This click chemistry approach ensures efficient and stable attachment of the antigen to the nanocarrier. flinders.edu.au In vitro studies confirmed that these peptide-decorated nanogels were able to induce the maturation of antigen-presenting cells and subsequently prime CD4⁺-T cells, demonstrating their ability to generate a potent and specific immune response. acs.org This strategy highlights how DBCO-based conjugation chemistry is used to create sophisticated nanovaccines for applications in cancer immunotherapy. acs.org
Enzymatic Conjugation Studies (e.g., Horseradish Peroxidase-DNA conjugates)
The bioconjugation of enzymes to DNA molecules is a powerful tool in the development of sensitive diagnostic assays and targeted therapeutic agents. The use of this compound and related DBCO derivatives is central to achieving this conjugation efficiently while preserving the delicate structure and function of the enzyme. A key example is the preparation of Horseradish Peroxidase (HRP)-DNA conjugates, which are utilized in various immunoassays like ELISA for signal amplification.
Recent studies have detailed a highly selective method for covalently attaching oligonucleotides to the HRP enzyme with high yield and, crucially, with full retention of enzymatic activity. This is accomplished through a two-step process that leverages bioorthogonal chemistry. First, the N-terminus of the HRP enzyme is functionalized with an azide group. This is followed by a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to an oligonucleotide that has been modified with a dibenzocyclooctyne (DBCO) group. The this compound is ideal for the post-synthesis modification of amine-functionalized oligonucleotides to introduce the necessary DBCO moiety for the click reaction.
The resulting HRP-DNA conjugates are thoroughly characterized to confirm successful conjugation and functionality. Techniques such as electrophoresis and mass spectrometry are used to verify the formation of the conjugate and determine the conjugation efficiency. Critically, enzymatic activity assays are performed to ensure that the conjugation process has not compromised the catalytic function of the HRP enzyme. Research has shown that conjugates formed via this N-terminal specific SPAAC reaction retain their enzymatic activity, which is paramount for their application in diagnostics.
Table 1: Summary of HRP-DNA Conjugation Study Findings
| Parameter | Method / Finding | Significance |
| Conjugation Strategy | Two-step process: 1) N-terminal azide functionalization of HRP. 2) Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) to a DBCO-modified DNA. | Provides high selectivity for the N-terminus, minimizing random conjugation and preserving protein function. |
| Characterization | Electrophoresis (Native-PAGE) and Mass Spectrometry (MS). | Confirmed the successful covalent attachment of the DNA oligonucleotide to the HRP enzyme. morressier.com |
| Enzymatic Activity | The resulting HRP-DNA conjugate demonstrated fully retained enzymatic activity. morressier.com | Essential for the utility of the conjugate in applications requiring sensitive signal detection. |
| Yield | The reaction conditions were optimized to achieve a significant yield of the desired conjugate. morressier.com | Demonstrates the efficiency and practicality of the method for producing functional bioconjugates. |
Potential in Cardiovascular Disease Diagnosis Research
The principles of bioorthogonal chemistry, particularly the highly specific and biocompatible reaction between DBCO and azide groups, present significant potential for advancing the diagnosis of cardiovascular diseases. While direct studies explicitly naming this compound in this context are emerging, the underlying strategy is well-supported by research using similar bioorthogonal pairs for molecular imaging of atherosclerosis and thrombosis. morressier.com The potential application of this compound lies in its ability to create targeted imaging agents or diagnostic probes.
The core concept involves a pre-targeting strategy. First, a targeting moiety, such as a monoclonal antibody specific to a biomarker of cardiovascular disease (e.g., oxidized phospholipids (B1166683) on atherosclerotic plaques), is modified with an azide group. morressier.com This azide-functionalized antibody is administered and allowed to accumulate at the site of the disease. In a second step, a diagnostic or imaging agent (e.g., a nanoparticle, a radiotracer, or a fluorophore) functionalized with a DBCO group is introduced. The DBCO group will specifically "click" onto the azide-modified antibody already localized at the plaque, thereby concentrating the imaging signal at the target site and enhancing diagnostic accuracy.
This compound is an ideal reagent for this purpose as it allows for the straightforward and stable attachment of the DBCO group to any imaging agent or carrier molecule that possesses a primary amine. This copper-free click chemistry approach is highly advantageous for in vivo applications due to its bioorthogonality, meaning it will not interfere with biological processes, and its ability to proceed efficiently under physiological conditions. This strategy could lead to the development of non-invasive methods for the early and unambiguous detection of high-risk atherosclerotic plaques, potentially improving patient outcomes. morressier.comnih.gov
Table 2: Conceptual Application of this compound in Atherosclerosis Imaging
| Component | Description | Role of this compound |
| Targeting Moiety | A monoclonal antibody (e.g., anti-oxidized LDL antibody) chemically modified to carry an azide (-N₃) group. | Not directly involved, but creates the target for the DBCO-functionalized probe. |
| Disease Biomarker | Oxidation-specific epitopes (e.g., oxidized phospholipids) expressed on the surface of cells within atherosclerotic plaques. | The biological target that the azide-functionalized antibody binds to. |
| Diagnostic Probe | An imaging agent (e.g., PET tracer, MRI contrast agent, or fluorescent nanoparticle) bearing a primary amine for conjugation. | Used to modify the primary amine on the diagnostic probe, attaching the reactive DBCO group. |
| Detection Principle | In vivo strain-promoted alkyne-azide cycloaddition (SPAAC) between the DBCO-functionalized probe and the azide-functionalized antibody localized at the plaque. | The core reaction enabling the specific covalent attachment of the imaging agent to the pre-targeted disease site. |
| Potential Outcome | Non-invasive visualization and characterization of atherosclerotic plaques, allowing for early diagnosis and risk stratification of cardiovascular disease. | Enables the creation of the targeted diagnostic probe necessary for the entire imaging strategy. |
Emerging Trends and Future Directions in Dbco C2 Sulfonhs Ester Research
Innovations in DBCO Analogues and Derivatives for Enhanced Reactivity or Specificity
The core of DBCO-C2-SulfoNHS ester's utility lies in the dibenzocyclooctyne (DBCO) group, which undergoes a highly selective reaction with azide-containing molecules. This reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), is bioorthogonal, meaning it does not interfere with native biochemical processes. Innovations primarily focus on modifying the DBCO framework or the linker region to improve performance characteristics such as reaction speed, solubility, and steric hindrance.
Key Research Findings:
Enhanced Water Solubility: The inherent hydrophobicity of the DBCO core can be a limitation in aqueous biological environments. To address this, researchers have developed derivatives that incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG). The "Sulfo" part of this compound itself denotes a sulfonate group that significantly increases water solubility compared to its non-sulfonated counterparts, making it ideal for labeling proteins like antibodies in aqueous buffers.
Tuning Reactivity: Dibenzocyclooctyne (DBCO) is among the most reactive cyclooctynes for SPAAC, exhibiting rapid reaction kinetics without the need for a toxic copper catalyst. The reaction can reach completion within hours at room temperature. evitachem.comglenresearch.com
Site-Specific Modifications: A significant advancement in specificity involves enzymatic strategies to control the location of conjugation on a biomolecule. For instance, enzymatic modification of antibodies can ensure that the DBCO moiety is attached to a specific site, leading to homogenous antibody-drug conjugates (ADCs) with uniform properties. mdpi.com
| Derivative Type | Innovation | Advantage | Primary Application |
|---|---|---|---|
| Sulfonated DBCO (e.g., this compound) | Incorporation of a sulfonate group. | Greatly enhanced water solubility. chemimpex.comaatbio.com | Labeling of proteins and antibodies in aqueous buffers. broadpharm.com |
| PEGylated DBCO | Addition of a Polyethylene Glycol (PEG) linker. | Improves aqueous solubility and reduces potential steric hindrance. chempep.com | Bioconjugation with large biomolecules where aggregation or steric hindrance is a concern. |
| Site-Specific Enzymatic Conjugation | Use of enzymes to direct the attachment of DBCO to a specific amino acid. mdpi.com | Creates homogenous conjugates with defined stoichiometry and preserved protein function. mdpi.com | Development of uniform antibody-drug conjugates (ADCs). medchemexpress.com |
Integration with Multi-Modal Bioconjugation Strategies
The bioorthogonality of the DBCO-azide reaction makes it exceptionally well-suited for integration into multi-step or multi-modal conjugation schemes. Researchers can perform several distinct chemical reactions sequentially or simultaneously within the same biological sample without cross-reactivity. This allows for the construction of highly complex biomolecular architectures.
Key Research Findings:
Orthogonal Labeling: The DBCO-azide reaction is orthogonal to many other bioconjugation chemistries. For example, it does not react with amines, thiols, or hydroxyls, which are common functional groups in biological systems. aatbio.com This allows for a multi-pronged approach where, for instance, the NHS ester end of this compound is first used to label primary amines on a protein, and the now-attached DBCO group is then selectively reacted with an azide-tagged molecule.
Complex System Assembly: This strategy is pivotal in fields like drug delivery and nanotechnology. Researchers can use this compound to attach proteins or antibodies to nanoparticles, which have been separately functionalized with azides. chemimpex.com This modular approach facilitates the creation of targeted drug delivery systems where a targeting antibody and a therapeutic agent are precisely linked to a nanocarrier.
| Orthogonal Chemistry 1 | Orthogonal Chemistry 2 | Mediating Reagent Example | Application Example |
|---|---|---|---|
| Amine-reactive NHS ester ligation | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | This compound | First, labeling an antibody via its lysine (B10760008) residues, then attaching an azide-modified drug or imaging agent. evitachem.com |
| Thiol-reactive maleimide ligation | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | DBCO-Maleimide and an azide-functionalized molecule | Labeling specific cysteine residues in a protein with DBCO, followed by conjugation to an azide-probe. |
Development of Advanced Tools for Systems Biology Research
Systems biology aims to understand the complex interactions within biological systems. This compound serves as a powerful tool in this field by enabling the specific labeling and tracking of biomolecules within living cells and organisms.
Key Research Findings:
Live Cell Imaging: The ability to perform the DBCO-azide click reaction under physiological conditions without a toxic catalyst is crucial for live-cell applications. Researchers can label cell surface proteins that have been engineered to display azide (B81097) groups, allowing for real-time visualization and tracking of protein movement and interactions using fluorescence microscopy. chempep.com
Proteomics and Interactomics: In chemical biology, the reagent is used to tag proteins and study their interactions. By attaching a DBCO group to a protein of interest, researchers can "fish" for its binding partners, which have been metabolically labeled with an azide-containing probe. This facilitates the identification of protein-protein interaction networks. chemimpex.com
| Systems Biology Application | Role of this compound | Research Outcome |
|---|---|---|
| Live Cell Surface Labeling | Attaches a DBCO group to cell surface proteins via primary amines. | Allows for subsequent fluorescent tagging with an azide-dye to track protein localization and dynamics. |
| Protein Interaction Studies | Serves as a versatile chemical handle to link proteins to other molecules or surfaces. chemimpex.com | Facilitates the study of cellular processes and protein interactions. chemimpex.com |
| Biomolecule Immobilization | Functionalizes surfaces (e.g., biosensors, microarrays) with DBCO groups. chempep.com | Enables the controlled immobilization of azide-tagged biomolecules for diagnostic assays. |
Expanding Applications in Diagnostics and Research Probes
The precision and reliability of this compound chemistry have led to its increasing use in the development of sophisticated diagnostic tools and highly specific research probes.
Key Research Findings:
Sensitive Diagnostic Assays: The reagent is used to construct sensitive diagnostic assays. For example, it can be used to link capture antibodies to a biosensor surface, which can then bind to azide-labeled detection molecules, improving the sensitivity and specificity of disease detection. chemimpex.comchemimpex.com
Advanced Imaging Probes: In biomedical imaging, this compound is essential for creating targeted imaging probes. chemimpex.com An antibody or other targeting molecule can be labeled with DBCO and then conjugated to an azide-modified imaging agent (e.g., a fluorophore or a nanoparticle). This allows for the precise delivery of the imaging agent to specific cells or tissues, enhancing imaging contrast and diagnostic accuracy. chemimpex.com
Functionalization of Nanomaterials: In nanotechnology, the compound is critical for the functionalization of nanoparticles for use in targeted therapy and medical imaging. chemimpex.com
| Application Area | Specific Use of this compound | Benefit |
|---|---|---|
| Diagnostics | Immobilizing capture proteins on biosensor surfaces; linking detection agents in assays. chemimpex.com | Improves the sensitivity, specificity, and accuracy of diagnostic tests. chemimpex.com |
| Biomolecule Imaging | Creating targeted imaging probes by linking targeting molecules (e.g., antibodies) to fluorescent tags. evitachem.comchemimpex.com | Enables precise labeling and real-time tracking of biomolecules in cellular studies. chemimpex.com |
| Drug Delivery Systems | Aids in designing targeted drug delivery systems and antibody-drug conjugates (ADCs). chemimpex.com | Allows for more effective treatments with potentially reduced side effects. chemimpex.com |
| Nanotechnology | Functionalizes nanoparticles for targeted cancer therapy and imaging. chemimpex.com | Enhances the targeting and therapeutic efficacy of nanomedicines. |
Q & A
Q. Advantages Over Traditional Crosslinkers :
- Water solubility : Sulfo group enhances solubility in aqueous buffers, enabling direct use in biological systems .
- Bioorthogonality : Minimal interference with cellular processes due to SPAAC’s specificity .
- Efficiency : Reactions proceed rapidly (minutes to hours) under physiological conditions .
Basic: What are the optimal pH and buffer conditions for this compound-mediated conjugation?
Answer:
- pH Range : 7.0–9.0 (optimal activity for NHS ester-amine coupling). Use PBS or HEPES buffers for stability .
- Avoid Tris Buffers : Tris competes with target amines, reducing conjugation efficiency .
- Temperature : Room temperature or 4°C for sensitive biomolecules. Higher temperatures (25–37°C) accelerate SPAAC .
Q. Protocol Example :
Dissolve this compound in DMSO (10 mM stock).
Add to amine-containing biomolecule (e.g., antibody) in PBS (pH 8.0) at a 5:1 molar ratio.
Incubate 2 hours at 4°C.
Purify via size-exclusion chromatography .
Basic: How do researchers quantify conjugation efficiency and validate this compound labeling?
Answer:
- UV-Vis Spectroscopy : Measure absorbance at 309 nm (DBCO ε = 11,000 M⁻¹cm⁻¹) to determine DBCO incorporation .
- MALDI-TOF MS : Compare molecular weight shifts between unmodified and conjugated proteins .
- Fluorescence Quenching : If using fluorophore-azide probes, monitor Förster resonance energy transfer (FRET) upon conjugation .
Q. Table 1: Key Analytical Methods
| Method | Application | Sensitivity | Reference |
|---|---|---|---|
| UV-Vis | Quantify DBCO density | ~1 µM | |
| MALDI-TOF | Confirm molecular weight shift | ~0.1 kDa | |
| Flow Cytometry | Validate cell-surface labeling | ~1% efficiency |
Advanced: How can researchers mitigate hydrolysis of the NHS ester group during conjugation?
Answer:
Hydrolysis is pH- and time-dependent. Strategies include:
- Rapid Mixing : Pre-chill reagents and perform reactions at 4°C to slow hydrolysis .
- Excess Reagent : Use 5–10× molar excess of this compound to compensate for hydrolysis .
- Alternative Buffers : Use borate (pH 8.5) instead of carbonate for improved NHS ester stability .
- Real-Time Monitoring : Track reaction progress via fluorescence or HPLC to optimize incubation time .
Advanced: What strategies optimize this compound performance in complex biological systems (e.g., serum-containing media)?
Answer:
- Pre-Conjugation : Modify the target biomolecule in purified form before introducing it to complex media .
- Competitive Blocking : Add inert amines (e.g., glycine) to reduce non-specific NHS ester reactions .
- Sulfo Group Advantage : The sulfonate moiety reduces aggregation in high-ionic-strength environments .
- Click Chemistry Timing : Perform SPAAC after purification to avoid interference from azide-containing metabolites .
Advanced: How can reaction kinetics of this compound be experimentally determined?
Answer:
- Pseudo-First-Order Kinetics : Use excess azide or amine to isolate rate constants. Monitor via:
- Arrhenius Analysis : Measure rate constants at 4°C, 25°C, and 37°C to calculate activation energy .
- Stopped-Flow Spectroscopy : Resolve sub-second kinetics for NHS ester-amine coupling .
Advanced: What are the potential cross-reactivity issues with this compound, and how are they addressed?
Answer:
- Endogenous Amines : Competing lysine residues in proteins or cellular metabolites can reduce labeling specificity. Use site-specific mutagenesis (e.g., lysine-free tags) or lower pH (7.0) to favor target amines .
- Azide Contamination : Endogenous azides in prokaryotic systems may cause off-target SPAAC. Pre-treat samples with phosphatase inhibitors or use eukaryotic systems .
- Validation : Include negative controls (e.g., NHS ester-only or DBCO-only) in experiments .
Advanced: How should researchers resolve contradictions in reported conjugation efficiencies across studies?
Answer:
- Standardize Protocols : Adopt consistent molar ratios, buffers, and purification methods .
- Batch Variability : Verify reagent purity (≥95% via HPLC) and storage conditions (-20°C, desiccated) .
- Data Normalization : Express efficiencies as "conjugated molecules per biomolecule" rather than percentages to enable cross-study comparisons .
Advanced: What methodologies support the development of standardized protocols for this compound applications?
Answer:
- Delphi Consensus : Engage experts to establish best practices for reaction conditions, quantification, and validation .
- Interlaboratory Studies : Compare results across labs using shared reagents and protocols .
- Open-Source Databases : Publish raw kinetic data and failure analyses to inform protocol optimization .
Advanced: How can multi-step conjugations (e.g., dual labeling with NHS esters and click chemistry) be designed?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
